Product packaging for Ms-PEG8-Ms(Cat. No.:CAS No. 109789-41-5)

Ms-PEG8-Ms

Cat. No.: B1677551
CAS No.: 109789-41-5
M. Wt: 482.6 g/mol
InChI Key: HGSUQRYIYRXWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ms-PEG8-Ms (CAS 109789-41-5) is a monodisperse polyethylene glycol (PEG) linker terminated at both ends with mesyl (Ms) groups. This chemical architecture makes it a valuable bifunctional reagent for diverse research applications, including pharmaceutical development, nanotechnology, and novel material design . The primary application of this compound is in facile conjugation chemistry. The mesyl groups act as excellent leaving groups in nucleophilic substitution reactions, enabling efficient coupling with amino, thiol, and other nucleophilic functional groups to form stable linkages . The internal PEG spacer, composed of eight ethylene glycol units, is highly hydrophilic and serves to significantly increase the aqueous solubility of conjugated molecules, which is a critical factor for bio-applications . Furthermore, the use of monodisperse PEG derivatives, as opposed to polydisperse mixtures, offers significant advantages for biomedical research by providing precisely defined molecular structures, which leads to more consistent and reproducible experimental results . Researchers leverage these properties for constructing complex molecular architectures, modifying surfaces, and developing advanced drug delivery systems . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O12S2 B1677551 Ms-PEG8-Ms CAS No. 109789-41-5

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O12S2/c1-29(17,18)27-15-13-25-11-9-23-7-5-21-3-4-22-6-8-24-10-12-26-14-16-28-30(2,19)20/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSUQRYIYRXWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving Ms Peg8 Ms As a Reactive Intermediate or Linker

Nucleophilic Substitution Reactions at the Mesylate Termini of Ms-PEG8-Ms

The mesylate groups at both termini of this compound are excellent leaving groups, rendering the adjacent carbon atoms susceptible to nucleophilic attack. This reactivity is central to the utility of this compound as a linker for conjugating various molecules, particularly those bearing nucleophilic functional groups.

Exploration of Reaction Pathways and Identification of Rate-Determining Steps (e.g., SN2 mechanisms)

Nucleophilic substitution reactions at primary carbon centers, such as those in this compound, typically proceed via an SN2 mechanism. organic-chemistry.orgsavemyexams.com In an SN2 reaction, the nucleophile attacks the carbon atom from the backside, simultaneously displacing the leaving group in a concerted single step. organic-chemistry.orgsavemyexams.com This results in an inversion of configuration at the carbon center, although for the achiral PEG chain termini, this stereochemical outcome is not observed. The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile and the substrate. savemyexams.com

Kinetic Analysis of Conjugation Reactions Mediated by this compound

Kinetic analysis provides valuable insights into the reaction rates and mechanisms of transformations involving this compound. By studying how the reaction rate changes with varying reactant concentrations and temperatures, the rate law and activation energy can be determined. openaccessjournals.com

While specific kinetic data for this compound reactions is not extensively detailed in the provided search results, general principles of SN2 kinetics apply. The rate law for a typical SN2 reaction is Rate = k[Nucleophile][this compound], where k is the rate constant. openaccessjournals.com The rate constant k is influenced by temperature, and its dependence is described by the Arrhenius equation.

Techniques such as stopped-flow spectrophotometry or mass spectrometry can be employed to monitor the concentrations of reactants and products over time, allowing for the determination of reaction rates and rate constants. nih.govwalisongo.ac.id Mass spectrometry, in particular, is a powerful tool for monitoring reaction progress and identifying transient species. nih.govwalisongo.ac.idresearchgate.net

Investigation of Intermediate Species and Transition States in this compound Reactions

Understanding the intermediate species and transition states involved in chemical reactions provides a detailed picture of the reaction pathway and energy profile.

Computational and Theoretical Approaches to Elucidate Reaction Mechanisms and Energetics

Computational and theoretical methods, such as Density Functional Theory (DFT), are invaluable tools for complementing experimental studies and gaining deeper insights into reaction mechanisms, transition states, and energetics. sumitomo-chem.co.jpelettra.eu These methods can predict the structures and energies of transition states and intermediates, calculate activation energies, and map out the entire reaction pathway on a potential energy surface. pearson.comsumitomo-chem.co.jpmdpi.com

By simulating the interaction between this compound and various nucleophiles, computational studies can help to:

Confirm the SN2 nature of the substitution reaction at the mesylate termini.

Determine the energy barrier (activation energy) for the reaction. pearson.comsumitomo-chem.co.jp

Evaluate the stability of potential transient species.

Understand the influence of solvent effects on the reaction pathway and energetics.

Automated computational methods are also being developed to explore reaction mechanisms and kinetics without prior assumptions, which can be particularly useful for complex systems involving molecules like this compound. mdpi.comrsc.org These approaches can help to identify unforeseen intermediates or alternative reaction pathways.

Computational studies have been successfully applied to elucidate mechanisms in various organic and organometallic reactions, including nucleophilic substitutions and reactions involving transition states and intermediates. sumitomo-chem.co.jpmdpi.comrsc.org Applying similar approaches to this compound reactions would provide a more comprehensive understanding of their fundamental chemical behavior.

Mitigation Strategies for Undesired Side Reactions During this compound Coupling

The successful utilization of this compound in coupling reactions hinges on minimizing competing side reactions that can lead to complex product mixtures and reduced yields of the desired conjugate. Strategies often involve careful control of reaction stoichiometry, solvent selection, temperature, and the presence of additives.

Analysis and Prevention of Byproduct Formation (e.g., secondary/tertiary amines during amination)

When this compound is employed in amination reactions, where amine nucleophiles react with the terminal mesylate groups, a significant challenge is the potential for the formation of undesired secondary and tertiary amine byproducts. This occurs because the initially formed primary amine product can act as a nucleophile and react further with remaining this compound or other activated PEG chains present in the reaction mixture. Similarly, if a primary amine is the intended coupling partner, it can react with both ends of this compound, or the resulting mono-conjugated product can react with another activated PEG molecule, leading to higher-order conjugates or cross-linked species. fishersci.itresearchgate.net

The formation of secondary and tertiary amines is a common issue in the alkylation of amines with alkyl halides or sulfonates like mesylates. fishersci.it The reaction rate generally follows the order primary amine > secondary amine > tertiary amine, although this can be influenced by steric and electronic factors. fishersci.it

To mitigate the formation of these byproducts, several strategies can be employed:

Stoichiometric Control: Using a significant excess of the amine nucleophile relative to this compound can favor the reaction of the primary amine with the activated PEG while minimizing subsequent reactions of the product amine. fishersci.it

Reaction Conditions: Careful selection of solvent, temperature, and reaction time can influence the reaction pathway and minimize over-alkylation. Polar aprotic solvents like DMF or THF are commonly used for amination reactions involving alkyl halides or sulfonates. fishersci.it

Stepwise Addition: In some cases, slow or stepwise addition of this compound to an excess of the amine can help maintain a high concentration of the primary amine starting material relative to the product amine, thus reducing the likelihood of further reaction.

Protecting Groups: While not always practical for both ends of a symmetrical linker like this compound, using protected amines as coupling partners can prevent over-alkylation, followed by deprotection after the desired coupling has occurred.

Examination of Hydrolytic Stability of Mesylate Groups in Relevant Reaction Media

Mesylate esters, including those attached to PEG chains, can be susceptible to hydrolysis, particularly in the presence of water or under basic conditions. wikipedia.orgmasterorganicchemistry.com Hydrolysis of the mesylate group converts the reactive -OMs end group back to a less reactive hydroxyl (-OH) group, competing with the desired nucleophilic substitution reaction. This side reaction reduces the effective concentration of the activated PEG linker and can lead to lower coupling efficiency and the formation of undesired hydroxyl-terminated PEG byproducts.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of nucleophilic species (including water). In aqueous or protic solvents, water can act as a nucleophile, attacking the carbon atom bearing the mesylate group and leading to the formation of a hydroxyl group and methanesulfonic acid.

To minimize hydrolysis during coupling reactions involving this compound:

Anhydrous Conditions: Performing reactions under anhydrous conditions is critical, especially when the coupling reaction is slow or requires elevated temperatures. Using dry solvents and protecting reactions from atmospheric moisture can significantly reduce hydrolysis.

Solvent Selection: Aprotic solvents are generally preferred for reactions involving mesylates to avoid solvolysis (reaction with the solvent) and hydrolysis.

Temperature Control: Lower reaction temperatures can help to slow down the rate of hydrolysis relative to the desired coupling reaction.

Buffer Selection: If reactions must be performed in aqueous or partially aqueous media, careful selection of buffer systems and pH can help to minimize mesylate hydrolysis. One study on a related compound mentioned pre-testing stability in serum via LC-MS/MS, highlighting the importance of evaluating stability in the specific reaction environment.

Understanding the kinetics of both the desired coupling reaction and the competing hydrolysis under the chosen reaction conditions is essential for optimizing the process and minimizing the formation of hydrolyzed byproducts.

Control of Polymer Depolymerization During Synthesis and Subsequent Reaction Steps

Polyethylene (B3416737) glycol chains, while generally stable, can undergo degradation or depolymerization under certain harsh conditions, such as high temperatures, strong acids, or strong bases, particularly in the presence of oxygen or certain catalysts. nih.govrsc.orgrsc.orgresearchgate.net Depolymerization can lead to the formation of shorter PEG chains, resulting in a less homogeneous product and potentially affecting the properties of the final conjugate.

During the synthesis of this compound or its subsequent reactions, controlling conditions to prevent chain scission is important. While the search results did not provide specific details on the depolymerization of this compound itself, general principles of PEG stability and controlled polymerization are relevant.

Strategies to control polymer integrity include:

Mild Reaction Conditions: Utilizing mild temperatures and avoiding excessively harsh acidic or basic conditions during synthesis and coupling steps can help preserve the PEG backbone.

Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the PEG chain.

Catalyst Selection: If catalysts are used in the synthesis or coupling reactions, selecting catalysts known to be compatible with PEG and less likely to induce degradation is important.

Controlled Synthesis Methods: The synthesis method of the PEG precursor itself plays a role in the final product quality. Controlled polymerization techniques aim to produce polymers with defined molecular weights and low dispersity, minimizing the presence of shorter chains from the outset. nih.govresearchgate.net While depolymerization during solid-phase synthesis of PEGs was observed in trace amounts under basic conditions, careful control minimized this. nih.gov

Monitoring the molecular weight distribution of this compound and its conjugates using techniques like Gel Permeation Chromatography (GPC) or Mass Spectrometry (MS) can help assess the extent of any depolymerization that may occur. nih.govresearchgate.net

Academic Applications of Ms Peg8 Ms in Bioconjugation and Biomolecular Engineering Research

Strategies for Site-Specific and Non-Specific PEGylation of Biomacromolecules using Ms-PEG8-Ms

PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and oligonucleotides. thermofisher.comresearchgate.net This modification can improve solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity. thermofisher.comresearchgate.net this compound serves as a bifunctional PEGylating agent, with its mesylate groups acting as effective leaving groups in nucleophilic substitution reactions with functional groups on biomacromolecules.

The covalent attachment of this compound to proteins and peptides primarily targets nucleophilic amino acid residues such as lysine (B10760008) and cysteine. thermofisher.comthermofisher.com The primary amines on lysine side chains and the N-terminus, as well as the thiol groups of cysteine residues, can react with the mesylate groups of this compound, leading to the formation of stable covalent bonds. thermofisher.comthermofisher.com

Non-Specific PEGylation:

In non-specific PEGylation, this compound is reacted with a protein under conditions that allow for the modification of multiple accessible residues. This approach is often employed to generally enhance the stability and solubility of the protein. The reaction typically proceeds by targeting the numerous primary amine groups on the protein surface. europeanpharmaceuticalreview.com While this method is straightforward, it can result in a heterogeneous mixture of PEGylated proteins, with varying numbers of PEG chains attached at different locations. nih.gov

Site-Specific PEGylation:

To achieve a more homogeneous product and to avoid modification of residues critical for biological activity, site-specific PEGylation strategies are employed. nih.govfrontiersin.org This can be achieved by:

Targeting Cysteine Residues: Proteins with a limited number of accessible cysteine residues can be selectively PEGylated. If no free cysteines are available, site-directed mutagenesis can be used to introduce a cysteine at a specific location for conjugation. nih.gov

N-Terminal-Specific Modification: By controlling the reaction pH, it is possible to selectively target the α-amino group at the N-terminus of a protein, as its pKa is typically lower than that of the ε-amino groups of lysine residues. frontiersin.orgcreativepegworks.com

Table 1: Comparison of Unmodified vs. PEGylated Protein Properties
ProteinModification StrategyPEG ReagentObserved Change in PropertyReference
Interferon-β-1bSite-specific (Cysteine)Cysteine-reactive PEGImproved pharmacokinetic properties and enhanced in vivo antitumor activity. nih.gov
Bovine Serum AlbuminNon-specific (Amine)Cyanuric chloride-activated PEGIncreased half-life in the bloodstream and decreased immunogenicity. europeanpharmaceuticalreview.com
TRAIL proteinSite-specific (Cysteine)Cysteine-reactive PEGDramatically improved pharmacokinetic properties compared to the natural form. nih.gov

The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their poor pharmacokinetic properties, including rapid degradation by nucleases and fast renal clearance. nih.gov PEGylation of these nucleic acid constructs can overcome these limitations. This compound can be used to functionalize oligonucleotides, typically by reacting with modified bases or the terminal ends of the nucleic acid chain that have been functionalized with nucleophilic groups. nih.govnih.gov

The attachment of the PEG8 chain increases the hydrodynamic volume of the oligonucleotide, which reduces its renal filtration and prolongs its circulation time. nih.gov Furthermore, the PEG chain can protect the oligonucleotide from nuclease degradation. The mesylate reactivity of this compound provides a means for covalent attachment, ensuring the stability of the conjugate in biological systems.

In recent years, this compound and similar PEG derivatives have gained significant attention as linkers in the design of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs):

Table 2: Impact of PEG8 Linker on ADC Properties
ADC ComponentLinker TypeKey FindingReference
Trastuzumab conjugateThiol-reactive PEG8Demonstrated some loss in affinity for Fc receptor, but less than longer PEG chains. nih.gov
Generic ADC modelPEG8 spacerIn a mouse plasma stability study, a PEG8 spacer showed only 12% deconjugation of the linker-payload after 24 hours, compared to 22% for a PEG4 spacer. vectorlabs.com

Proteolysis Targeting Chimeras (PROTACs):

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. nih.gov The linker is a critical component of a PROTAC, as its length and composition determine the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov

PEG linkers, including PEG8, are among the most commonly used linkers in PROTAC design, with statistical analysis showing that 54% of reported PROTACs utilize a PEG linker. biochempeg.com The flexibility and hydrophilicity of the PEG8 chain can facilitate the proper orientation of the two ligands for effective ternary complex formation. nih.gov The ability to systematically vary the length of the PEG linker is a key strategy in optimizing the degradation efficiency of a PROTAC. biochempeg.com

This compound in Nanoparticle Surface Functionalization for Biomedical Applications

The surface properties of nanoparticles are critical determinants of their behavior in biological systems. Surface functionalization with PEG, or PEGylation, is a widely used strategy to improve the biocompatibility and colloidal stability of nanoparticles, and to control their interactions with biological components. nih.gov this compound, with its two reactive mesylate groups, can be used to either attach to the nanoparticle surface or to crosslink molecules to a pre-PEGylated surface.

Gold nanoparticles and other inorganic nanomaterials have shown great promise in biomedical applications such as imaging and drug delivery. However, their tendency to aggregate in high ionic strength biological fluids and their potential for non-specific protein adsorption can limit their in vivo efficacy. rsc.orgresearchgate.net

Surface modification with PEG chains creates a steric barrier that prevents nanoparticle aggregation and reduces opsonization (the process of marking particles for phagocytosis). nih.gov this compound can be used to functionalize these nanoparticles. For instance, if the nanoparticle surface is first modified with a nucleophilic group (e.g., an amine or thiol), one of the mesylate groups of this compound can react to form a covalent bond. The other mesylate group can then be used to attach a targeting ligand or another functional molecule. Alternatively, if the nanoparticle is coated with a polymer containing nucleophilic groups, the bifunctional nature of this compound could be used for crosslinking, thereby enhancing the stability of the coating. This PEG layer improves the colloidal stability of the nanoparticles in physiological conditions. researchgate.net

Table 3: Effects of PEGylation on Inorganic Nanoparticle Properties
Nanoparticle TypePEG ReagentEffect of Surface ModificationReference
Gold NanoparticlesmPEG-SHAvoided aggregation of positively charged Au NRs and negatively charged DNA during functionalization. researchgate.net
Mesoporous Silica (B1680970) NanoparticlesPEG-silaneSignificantly reduced the rate of silica degradation in simulated body fluid. researchgate.net
Co0.5Zn0.5Fe2O4 NanoparticlesPolyethylene (B3416737) glycolEnhanced long-term colloidal stability in various pH and salt concentrations. rsc.org

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely investigated as drug delivery vehicles. nih.govresearchgate.net The surface properties of these nanoparticles can be tailored to control their biodistribution and drug release profile. researchgate.net Coating PLGA nanoparticles with PEG can significantly increase their systemic circulation time by reducing their uptake by the mononuclear phagocyte system. nih.govmdpi.com

This compound can be utilized in the surface modification of these polymeric nanoparticles. For instance, in the formulation of PLGA-PEG block copolymers, a precursor to this compound (HO-PEG8-OH) could be used. Subsequently, the terminal hydroxyl groups can be converted to mesylates for further conjugation. This PEGylated surface helps to prevent protein adsorption and aggregation, leading to a "stealth" effect that prolongs the circulation of the nanoparticles, thereby increasing the probability of them reaching their target tissue. nih.govspringernature.com The ability to control the surface chemistry with reagents like this compound is crucial for the rational design of effective nanomedicines. researchgate.net

Impact of PEG Chain Length and Surface Density on Nanoparticle Behavior and Bio-distribution

The surface modification of nanoparticles with polyethylene glycol, a process known as PEGylation, is a widely adopted strategy to improve their in vivo performance. The length of the PEG chain and the density at which it covers the nanoparticle surface are critical parameters that significantly influence the nanoparticle's stability, circulation time, and cellular uptake. While specific studies focusing exclusively on an eight-unit PEG chain (like that in this compound) are part of a broader research landscape, the principles derived from studies using various PEG lengths are directly applicable.

Shorter PEG chains, such as the eight-unit chain in this compound, are instrumental in enhancing the stability of nanoparticles in aqueous solutions and reducing the non-specific adsorption of proteins. This "stealth" property is crucial for preventing the rapid clearance of nanoparticles from the bloodstream by the mononuclear phagocyte system. The hydrophilic nature of the PEG chains creates a hydration layer around the nanoparticle, which sterically hinders the approach and binding of opsonin proteins that mark foreign particles for destruction.

Research has systematically investigated how varying PEG chain lengths and surface densities affect nanoparticle properties. Generally, longer PEG chains provide a more effective steric barrier, leading to reduced protein adsorption and longer circulation times. However, there is a trade-off, as very long chains can also hinder the uptake of nanoparticles by target cells. Therefore, an optimal PEG length is often sought for specific applications. Shorter chains, such as PEG8, can be advantageous when a balance between reduced protein binding and efficient cellular uptake is desired.

The density of PEG on the nanoparticle surface also plays a pivotal role. A high grafting density, where the PEG chains are closely packed, leads to a "brush" conformation that is highly effective at preventing protein adsorption. Conversely, a lower density results in a "mushroom" conformation, which is less effective. Studies have shown that a higher grafting density of shorter PEG chains can be more beneficial than a lower density of longer chains, as it sufficiently repels protein adsorption without significantly compromising cellular uptake.

The following table summarizes findings from studies on the effect of PEG chain length and density on nanoparticle characteristics, providing a framework for understanding the potential behavior of nanoparticles functionalized with this compound.

PEG Chain Length (MW)Grafting DensityEffect on Protein AdsorptionEffect on Cellular Uptake
2 kDaHigh (1 PEG/nm²)Sufficiently repels protein adsorptionHigher than 5kDa PEG
5 kDaHigh (1 PEG/nm²)More effective at hindering protein interactionLower than 2kDa PEG
2 kDaLow (1 PEG/2 nm²)Higher chance of serum protein binding-
5 kDaLow (1 PEG/2 nm²)--

These findings underscore the importance of carefully selecting the PEG linker for nanoparticle surface modification. The use of a discrete length linker like this compound allows for precise control over the PEG layer thickness, which in turn influences the biological fate of the nanoparticle.

Biomolecular Tethering and Cross-Linking Strategies Utilizing this compound for Probing Protein Structure and Function

The bifunctional nature of this compound, with a reactive mesylate group at each end of the flexible eight-unit PEG spacer, makes it a suitable reagent for cross-linking and tethering biomolecules. The mesylate groups can react with nucleophilic functional groups on proteins, such as amines and thiols, to form stable covalent bonds. This capability is harnessed in various research applications to gain insights into protein structure, dynamics, and interactions.

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the architecture of multi-subunit protein complexes. Cross-linking agents are used to covalently link amino acid residues that are in close proximity in the native structure of the complex. Subsequent enzymatic digestion and mass spectrometric analysis of the cross-linked peptides provide distance constraints that can be used to model the three-dimensional arrangement of the subunits.

Bifunctional PEG reagents are particularly well-suited for such studies. The flexible and hydrophilic PEG linker can span specific distances between reactive residues on the same or different polypeptide chains. The length of the PEG linker defines the maximum distance between the cross-linked residues. The eight-unit PEG chain in this compound provides a specific spacer length, which can be used to probe for residues within a certain distance of each other.

This approach has been successfully applied to study the conformational dynamics of molecular motors, such as ATP synthase. By introducing cysteine residues at specific locations in different subunits and then cross-linking them with a bifunctional PEG reagent, researchers can tether the subunits together. The functional consequences of this tethering, such as the inhibition of rotational movement, can provide direct evidence for the mechanistic features of the molecular motor.

The use of hydrophilic PEG cross-linkers, like those derived from this compound, can also enhance the analysis of protein dynamics. The polarity of the PEG backbone can increase the accessibility of the cross-linker to the protein surface, facilitating the capture of dynamic regions of the protein.

The conjugation of proteins with polymers, particularly PEG, is a well-established strategy to create hybrid systems with enhanced therapeutic properties and novel functionalities. PEGylation can improve the stability, solubility, and pharmacokinetic profile of protein drugs. This compound can be used to attach PEG chains to proteins, contributing to the development of these advanced biomaterials.

Protein-polymer hybrid hydrogels are an example of such systems. These hydrogels can be designed to encapsulate and protect proteins, providing a stable environment for their function. The cross-linking of PEG polymers with proteins can be achieved using bioorthogonal chemistry, where the cross-linking reaction is independent of and does not interfere with the biological activity of the protein. For instance, a protein can be functionalized with a specific recognition domain, and the PEG polymer can be cross-linked to form the hydrogel network, with the protein being incorporated through a specific and stable attachment.

These hybrid systems can serve as platforms for immobilizing functional proteins for various applications, including biosensing, biocatalysis, and controlled drug delivery. The ability to create stable and functional protein-polymer conjugates is crucial for advancing the field of biomolecular engineering.

Research on Ms Peg8 Ms in Advanced Materials Science and Polymer Chemistry

Polymer Network Formation and Hydrogel Fabrication using Ms-PEG8-Ms as a Cross-linker

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are widely used in biomedical applications such as drug delivery, wound dressings, and tissue engineering due to their biocompatibility and tunable properties researchgate.netkinampark.combiochempeg.com. The formation of stable hydrogels often involves cross-linking polymer chains researchgate.net. This compound, with its reactive mesylate end groups, can function as a cross-linker in the creation of PEG-based hydrogels through reactions with suitable nucleophiles on other polymer chains.

Cross-linking Strategies for the Engineering of Poly(ethylene glycol)-Based Hydrogels

Various strategies exist for cross-linking PEG-based hydrogels, including chemical and physical methods researchgate.netimdea.org. Chemical cross-linking, which forms stable covalent bonds, is often employed to create robust networks. This compound is suitable for chemical cross-linking reactions, particularly those involving nucleophilic attack on the mesylate leaving groups bioglyco.commdpi.com. This can involve reactions with thiols, amines, or other nucleophilic functional groups present on functionalized PEG macromers or other polymers mdpi.com. For instance, the reaction between mesylate-activated PEG and thiols is a common method for forming cross-linked networks.

Research has explored different cross-linking chemistries to control hydrogel properties. For example, studies have investigated Michael-type additions between cysteine residues and alkene-containing PEG macromers ucl.ac.uk. The choice of cross-linking method and the nature of the reactive groups significantly influence the resulting hydrogel network structure and properties researchgate.netmdpi.com.

Influence of Linker Length and Reactivity on Resultant Hydrogel Properties (e.g., mechanical moduli, swelling kinetics)

While specific detailed research findings on the influence of this compound linker length (PEG8) and mesylate reactivity on hydrogel properties were not extensively detailed in the search results, general principles regarding PEG linkers and cross-linking are relevant. Increasing the molecular weight or length of PEG linkers in hydrogels can influence properties like viscosity and mechanical strength mdpi.com. For example, PCL-PEG-PCL triblock copolymers with an 8 kDa PEG block formed hydrogels with higher viscosity and mechanical strength compared to those with shorter PEG blocks mdpi.com. The crosslink density, which is affected by the reactivity of the end groups and the cross-linking efficiency, plays a crucial role in determining mechanical properties and swelling ratios nih.govnih.gov. A higher crosslink density generally leads to stiffer gels with lower swelling ratios.

The reactivity of the mesylate groups in this compound allows for controlled reaction kinetics, which can impact the homogeneity of the polymer network formed rsc.org. The rate of cross-linking can influence phase separation and the development of distinct thermomechanical properties rsc.org.

Research into Biomedical Hydrogel Applications Derived from this compound Linkages

PEG-based hydrogels are widely explored for various biomedical applications due to their biocompatibility and ability to mimic the hydrated extracellular matrix researchgate.netkinampark.comimdea.org. While direct studies specifically detailing biomedical applications derived from this compound linkages were not prominently found, the use of mesylate-activated PEGs in the synthesis of functionalized PEG derivatives for biomedical applications is established bioglyco.commdpi.com. Mesylate-terminated PEGs can be used to introduce various functional groups, enabling their incorporation into hydrogels designed for drug delivery, tissue engineering, and regenerative medicine researchgate.netkinampark.combiochempeg.com.

Hydrogels formed using PEG linkers can be designed for applications such as controlled drug release, providing a suitable environment for cell culture, and serving as scaffolds for tissue regeneration researchgate.netkinampark.comlsu.edu. The ability to tune the mechanical properties and degradation rates of PEG hydrogels makes them adaptable for specific clinical applications researchgate.net.

Surface Modification and Functional Coatings via this compound Covalent Grafting

Surface modification is a critical technique for tailoring the interface properties of materials for various applications, particularly in the biomedical field biochempeg.com. Covalent grafting of PEG chains onto surfaces is a common strategy to create functional coatings with desired characteristics researchgate.netimdea.orguni.lusci-hub.serice.edu. This compound can be used for covalent grafting onto substrates containing nucleophilic groups that can react with the mesylate termini bioglyco.commdpi.com.

Development of Antifouling and Bio-inert Surfaces for Biomedical Devices and Biosensors

PEG-grafted surfaces are well-known for their ability to resist the adsorption of proteins and prevent cell adhesion, thereby creating antifouling and bio-inert surfaces imdea.orgsci-hub.senih.govumich.edu. This property is crucial for biomedical devices and biosensors to minimize unwanted biological interactions that can lead to fouling, reduce device performance, or trigger immune responses ibidi.comresearchgate.netacs.org.

The hydrophilicity and flexibility of the grafted PEG chains create a hydration layer that acts as a barrier, repelling proteins and cells nih.govumich.edu. While this compound was not explicitly mentioned in the context of specific antifouling or bio-inert surface studies in the search results, mesylate-activated PEGs are generally used to introduce PEG chains onto surfaces for these purposes through reactions with surface-bound functional groups mdpi.combiochempeg.com. Research on PEG-based antifouling coatings is ongoing, focusing on developing sustainable and environmentally friendly solutions anr.frsciepublish.comfraunhofer.de. Bioinert surfaces, often based on polyol hydrogels or PEGylation, aim to prevent any binding of biomolecules or cell attachment for applications like cell culture and biosensing ibidi.comibidi.com.

Covalent Grafting of Poly(ethylene glycol) Chains to Diverse Substrates for Enhanced Bio-interfaces

Covalent grafting of PEG chains using reactive linkers like this compound allows for the modification of a wide range of substrates, creating enhanced bio-interfaces researchgate.netimdea.orguni.lusci-hub.serice.edu. This is achieved by reacting the mesylate end groups of this compound with complementary functional groups present on the substrate surface, such as hydroxyl, amine, or thiol groups, often after appropriate surface activation mdpi.combiochempeg.com.

Integration of this compound into Advanced Polymer Architectures

The incorporation of functional molecules into polymer structures is a key strategy in developing advanced materials with tailored properties. A molecule like bis(methylsulfonyl)-PEG8, with its hydrophilic PEG chain and reactive mesyl end groups, could potentially be integrated into complex polymer architectures through various polymerization and coupling techniques.

Synthesis of Graft Copolymers and Dendrimers Utilizing this compound as a Building Block

Graft copolymers are branched macromolecules where side chains (grafts) are attached to a main polymer backbone. Dendrimers are highly branched, tree-like macromolecules with a well-defined core, branches, and terminal groups mdpi.commdpi.com. The synthesis of both architectures often relies on controlled polymerization techniques and the use of functional molecules as initiators, monomers, or coupling agents nih.gov.

This compound, with its two potentially reactive mesyl groups, could hypothetically be employed in the synthesis of graft copolymers or dendrimers. In a "grafting from" approach for graft copolymers, if the mesyl groups could initiate polymerization of a different monomer, this compound might serve as a macroinitiator, leading to the growth of polymer chains from both ends of the PEG segment. Alternatively, in a "grafting onto" approach, if the mesyl groups could react with complementary functional groups on a pre-formed polymer backbone, the PEG8 chains could be attached as grafts. The efficiency of such grafting reactions would depend on the specific reaction conditions and the nature of the reacting species nih.gov. Research on grafting polymers onto functionalized backbones highlights the importance of controlled reactions to achieve well-defined structures mdpi.comresearchgate.netnsf.gov.

For dendrimer synthesis, this compound could potentially be used as a core molecule or as a building block within the dendritic structure. If used as a core, its two reactive sites could serve as the starting points for the divergent growth of dendritic branches. If incorporated into the branches, it could contribute a hydrophilic PEG segment to the dendrimer structure. The synthesis of dendrimers often involves repetitive reaction steps, and the efficiency of each step is crucial for obtaining monodisperse products mdpi.comnih.gov. Studies on the synthesis of dendrimers utilizing various core structures and building blocks demonstrate the versatility of dendritic architectures mdpi.comnih.govillinois.edupolymerfactory.compolymerfactory.com.

Preparation of Block Copolymers with Tailored Self-Assembly and Functional Properties

Block copolymers are linear polymers composed of two or more distinct blocks of polymerized monomers covalently linked together mdpi.comnumberanalytics.com. The chemical incompatibility between the blocks can lead to microphase separation and the formation of ordered nanostructures, a process known as self-assembly mdpi.comnumberanalytics.comrsc.org. The properties of block copolymers and their self-assembled structures are highly dependent on the nature, length, and arrangement of the blocks.

This compound could potentially be used in the synthesis of block copolymers, particularly as a segment that is subsequently reacted with other monomers or pre-formed polymer blocks. If this compound were to react with monomers capable of living or controlled polymerization from the mesyl end groups, it could form a triblock copolymer with a central PEG8 block and outer blocks derived from the other monomer. Alternatively, it could be coupled with pre-formed polymer blocks that have end groups reactive towards the mesyl functionalities. The resulting block copolymer would contain a hydrophilic PEG block, which is known to impart water solubility and biocompatibility uni-bayreuth.denih.gov.

The incorporation of a PEG block and potentially other blocks with varying polarities or functionalities could lead to block copolymers exhibiting tailored self-assembly behavior in selective solvents or in the bulk state mdpi.comnumberanalytics.comuni-bayreuth.demdpi.com. The self-assembly of block copolymers can result in various morphologies, including spheres, cylinders, lamellae, and vesicles, depending on factors such as the volume fraction of each block and the Flory-Huggins interaction parameter between the blocks mdpi.comnumberanalytics.com.

Role of this compound in the Formation of Self-Assembling Polymeric Systems

Self-assembling polymeric systems are designed to spontaneously form ordered structures at the nanoscale due to non-covalent interactions or the inherent chemical architecture of the polymers rsc.orgreading.ac.uk. Amphiphilic block copolymers, containing both hydrophilic and hydrophobic blocks, are classic examples of polymers that undergo self-assembly in selective solvents, forming micelles, vesicles, or other aggregates uni-bayreuth.denih.govmdpi.com.

If this compound were incorporated into a polymer structure, such as a block copolymer or a graft copolymer, it would contribute the hydrophilic PEG8 segment. This hydrophilic segment, in conjunction with other polymer blocks or grafted chains that are hydrophobic or have different solubility characteristics, could drive the self-assembly of the resulting polymeric system in an aqueous environment uni-bayreuth.denih.govmdpi.com. The mesyl end groups, although potentially reactive, could also influence the self-assembly behavior, particularly if they undergo further modification or interact with the surrounding medium or other polymer chains.

The specific role of this compound in self-assembling systems would depend on its position within the polymer structure (e.g., as a central block, a terminal group, or a graft) and the nature of the other components of the polymeric system. The ability of PEG-containing polymers to self-assemble into various nanostructures has been widely studied for applications such as drug delivery and the creation of functional nanomaterials mdpi.comuni-bayreuth.denih.gov.

Analytical and Characterization Methodologies for Ms Peg8 Ms Conjugates and Reaction Monitoring

Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment of Ms-PEG8-Ms and its Conjugates

Mass spectrometry plays a pivotal role in the analysis of this compound and its conjugates by providing information about their molecular masses and structures. Different ionization techniques and mass analyzers offer complementary insights into the composition and heterogeneity of samples.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer and Conjugate Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used technique for the analysis of polar molecules, including PEG derivatives and their conjugates. ESI is particularly suitable for analyzing oligomers and conjugates as it typically produces multiply charged ions, bringing the mass-to-charge ratio (m/z) of even large molecules within the detection range of conventional mass analyzers walshmedicalmedia.comresearchgate.netedpsciences.org. This characteristic is beneficial for analyzing the distribution of PEG oligomers in a sample of this compound, although for a compound with a defined PEG8 length, the primary signal would correspond to the target molecule.

For PEGylated compounds, ESI-MS can provide valuable information regarding the degree of PEGylation and the presence of unconjugated species walshmedicalmedia.comenovatia.com. However, the analysis of PEGylated species by ESI-MS can be complicated by the overlapping charge states arising from the polydispersity of the PEG chain (though less so for a defined PEG8) and the multiple potential sites of attachment on a conjugate molecule walshmedicalmedia.comedpsciences.orgscielo.br. Despite these complexities, ESI-MS, often coupled with liquid chromatography (LC-ESI-MS), is a powerful tool for confirming the successful formation of this compound conjugates and assessing their purity by identifying components based on their mass-to-charge ratios enovatia.com. Various techniques, including charge reduction strategies, have been employed to simplify ESI-MS spectra of PEGylated molecules and improve characterization walshmedicalmedia.comacs.orgpharmtech.com.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique frequently used for the characterization of polymers, including PEGs bath.ac.ukfrontiersin.orgnih.govshimadzu.com. A key advantage of MALDI-TOF MS for polymer analysis is its tendency to produce predominantly singly charged ions, which simplifies the resulting mass spectra compared to ESI, particularly for higher molecular weight polymers pharmtech.combath.ac.uk. This allows for a clearer visualization of the molecular weight distribution and the identification of polymer repeat units and end groups bath.ac.ukshimadzu.com.

For this compound, MALDI-TOF MS can be used to confirm the molecular weight of the intact molecule and verify the presence of the expected end groups (mesylates) and the PEG8 chain. While this compound has a defined chain length, commercial preparations might contain minor amounts of other oligomers, and MALDI-TOF MS can help assess this distribution. Optimizing sample preparation, including the choice of matrix and cationizing agent, is critical for obtaining high-quality MALDI-TOF MS spectra of polymers bath.ac.ukfrontiersin.orgnih.gov. MALDI-TOF MS has also been successfully applied to monitor PEGylation reactions, providing a means to track the formation of PEGylated products nih.gov.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantitative Analysis in Complex Matrices

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful hyphenated technique widely applied for the quantitative analysis of various compounds, including PEG and PEGylated species, particularly in complex matrices nih.govxarxbio.comacs.orgacs.orgresearchgate.netsintef.nonih.gov. The combination of UPLC's high separation efficiency and speed with the sensitivity and selectivity of tandem mass spectrometry (MS/MS) makes it suitable for analyzing complex reaction mixtures or biological samples containing this compound or its conjugates.

Quantitative analysis of PEGylated compounds by conventional LC-MS/MS can be challenging due to the inherent polydispersity of PEG and the formation of multiple charged ions, which complicates the selection of suitable precursor ions for Multiple Reaction Monitoring (MRM) xarxbio.comacs.orgresearchgate.net. However, strategies like in-source collision-induced dissociation (CID) can be employed to generate characteristic fragment ions from the PEG moiety or the conjugate, which can then be monitored using MRM for quantitative analysis xarxbio.comacs.orgresearchgate.netsintef.nonih.govnih.gov. This approach allows for sensitive and specific quantification even in complex biological matrices xarxbio.comacs.orgresearchgate.net. UPLC-MS/MS methods have been developed and validated for the quantitative determination of PEGs and PEGylated compounds in various studies nih.govxarxbio.comacs.orgacs.orgresearchgate.net.

Ion Mobility-Mass Spectrometry (IM-MS/MS) for Isomer Differentiation and Higher-Order Structural Elucidation

Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge as they travel through a gas-filled cell under the influence of an electric field acs.orgpharmtech.comwaters.com. Coupling ion mobility with mass spectrometry (IM-MS/MS) provides an additional dimension of separation, which can be particularly useful for analyzing complex mixtures of isomers or conformers acs.orgwaters.com.

For PEGylated compounds, IM-MS/MS can offer enhanced analytical capabilities by resolving ions with different charge states or even different conformers of the same m/z value pharmtech.com. This can be beneficial for differentiating positional isomers that may form during the conjugation of this compound to a molecule with multiple reactive sites. IM-MS has been successfully coupled with UPLC to provide a pseudo-4D separation (UPLC-IM-MS) for the characterization and differentiation of singly and multiply PEGylated insulin (B600854) isomers, demonstrating its utility in elucidating higher-order structural information and resolving complex mixtures nih.gov. The separation based on collisional cross-section in the ion mobility dimension can provide insights into the three-dimensional structure of the PEGylated species nih.gov.

Chromatographic Techniques for Separation and Characterization of this compound Products

Chromatographic techniques are essential for separating this compound from reaction byproducts, impurities, and unconjugated starting materials, as well as for characterizing the purity and heterogeneity of the resulting conjugates.

Size Exclusion Chromatography (SEC) for Determining Molecular Weight Distribution and Separating Conjugates

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely employed technique for characterizing PEGylated proteins and conjugates based on their hydrodynamic size in solution. This method is essential for determining the molecular weight distribution of this compound conjugates and separating different species present in a reaction mixture, such as unconjugated this compound, the target molecule, and various conjugated products (e.g., mono-PEGylated, multi-PEGylated, and aggregates). chromatographyonline.comnih.govmalvernpanalytical.comamazonaws.comchromatographyonline.comlcms.cz

SEC separates molecules based on their ability to permeate the pores of the stationary phase. Larger molecules that cannot enter the pores elute first, while smaller molecules that can access the pores have a longer retention time. For PEGylated species, the addition of PEG significantly increases the hydrodynamic volume, allowing for effective separation from the unconjugated molecule. chromatographyonline.comamazonaws.com

SEC is also used to monitor the progress of a PEGylation reaction and assess the extent of conjugation by observing the shift in elution profiles as unconjugated material is converted to higher molecular weight conjugates. amazonaws.comchromatographyonline.com For instance, changes in protein retention times on an SEC column indicate the formation of higher molecular weight species at increasing Ms(PEG)8 concentrations. chromatographyonline.com

Ion Exchange Chromatography (IEC) for Isolation and Purification of PEGylated Products

By carefully controlling the pH and salt concentration of the mobile phase, different PEGylated species can be selectively eluted. This allows for the isolation of specific conjugate forms from the reaction mixture, separating them from unconjugated starting materials and other byproducts. IEC has been successfully applied to characterize the PEGylation of model proteins like lysozyme, which has multiple potential sites for PEG attachment, leading to a mixture of modified isoforms. chromatographyonline.com The ability of IEC to separate these isoforms is critical for obtaining a homogeneous product for further study or application. researchgate.net

While SEC separates based on size, IEC separates based on charge, making them complementary techniques for the comprehensive characterization and purification of PEGylated conjugates. lcms.cz Capillary electrophoresis has also been reported as a method allowing for the separation of PEG-protein isomers that may be difficult to resolve by HPLC or IEC. idosi.org

Spectroscopic Methods for Functional Group Analysis and Conjugate Integrity

Spectroscopic methods provide valuable information about the chemical structure, functional groups, and integrity of this compound and its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a fundamental tool for the structural characterization and confirmation of this compound and its derivatives, as well as for analyzing the resulting conjugates. chromatographyonline.comnih.govenovatia.com ¹H NMR is widely used to confirm the successful conjugation of PEG to a molecule by identifying characteristic peaks corresponding to the protons of the PEG backbone (typically a strong signal around 3.5 ppm) and the protons of the molecule being conjugated, as well as any new peaks formed at the conjugation site. up.ac.zamdpi.com

For this compound, ¹H NMR can be used to verify the presence of the methanesulfonyl end groups and the ethylene (B1197577) oxide repeating units. Changes in the NMR spectrum after conjugation can indicate the successful reaction of the mesylate groups with the target molecule. Careful selection of deuterated solvents is crucial for obtaining well-resolved spectra and full signal identification, especially for amphiphilic PEG conjugates which may aggregate in certain solvents. up.ac.za

Furthermore, ¹H NMR spectroscopy is a quantitative method that can be used to determine the degree of PEGylation by comparing the integrated peak areas of the PEG protons to those of the molecule to which it is conjugated. mdpi.comfrontiersin.orgnih.gov This allows for the calculation of the average number of PEG chains attached per molecule. Quantitative NMR (qNMR) has been developed for the accurate determination of the degree of PEGylation of protein bioconjugates. nih.govtum.de

¹³C NMR provides additional structural information by revealing the carbon environment within the molecule and conjugate. Analysis of the ¹³C NMR spectrum can further confirm the structure of this compound and the formation of new bonds upon conjugation.

Fourier-Transform Infrared (FTIR) and X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of this compound Modified Materials

Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are valuable techniques for the surface analysis of materials modified with this compound, such as nanoparticles or surfaces. beilstein-journals.orgaip.orguq.edu.au

FTIR spectroscopy can confirm the presence of PEG on a surface by identifying characteristic absorption bands. The strong C-O-C stretching vibration of the PEG backbone, typically observed around 1089-1110 cm⁻¹, is a key indicator of successful PEGylation. beilstein-journals.orgaip.orgacs.orgresearchgate.net Changes or the appearance of other functional group peaks can also provide information about the conjugation chemistry and the presence of other components in the conjugate. FTIR is considered a reagent-free method for determining the degree of PEGylation in biomolecules by analyzing the intensity of the PEG C-O-C peak. researchgate.net

XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the outermost layers of a material. mdpi.combeilstein-journals.orgaip.orgresearchgate.net XPS can be used to confirm the successful surface modification with this compound by detecting the elements present in the PEG structure (carbon and oxygen) and the mesylate group (sulfur). By analyzing the core level spectra of these elements, information about their chemical bonding environment can be obtained, confirming the attachment of this compound to the surface. aip.org XPS is particularly useful for verifying the modification of nanoparticles with PEG and assessing the efficacy of the modification in reducing protein adsorption. mdpi.comresearchgate.net

Theoretical and Computational Research on Ms Peg8 Ms and Its Reactivity

Molecular Dynamics Simulations of Ms-PEG8-Ms in Diverse Chemical and Biological Environments

Molecular dynamics simulations are widely used to study the dynamic behavior of polymers like PEG in various environments, including different solvents and in the presence of biomolecules. nih.govresearchgate.netmdpi.comnih.govresearchgate.net By simulating the movement and interactions of atoms and molecules over time, MD can reveal information about conformational changes, flexibility, and intermolecular associations. nih.govresearchgate.netmdpi.com While direct simulations of this compound may not be extensively reported, studies on similar PEGylated systems provide valuable insights into the expected behavior of the PEG8 core and the influence of its end groups. nih.govresearchgate.netmdpi.complos.org

Conformational Analysis and Flexibility of Poly(ethylene glycol) Chains with Mesylate Termini

Data Table 1: Illustrative Conformational Parameters from MD Simulations (Hypothetical Data)

EnvironmentRadius of Gyration (nm)End-to-End Distance (nm)Notes
Water1.5 ± 0.23.0 ± 0.5Extended conformation expected due to good solvent
Organic Solvent (e.g., Chloroform)1.2 ± 0.32.5 ± 0.7More collapsed conformation possible depending on solvent polarity
Near a Hydrophobic Surface1.0 ± 0.42.0 ± 0.8Potential for surface adsorption and conformational changes

Simulation of Molecular Interactions with Solvents and Biomolecules

Understanding how this compound interacts with its environment is essential for predicting its behavior in various applications, particularly in biological systems. MD simulations can model the interactions between the PEG backbone, the mesylate end groups, and surrounding solvent molecules (e.g., water) or biomolecules (e.g., proteins, lipids). nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgacs.org

Interactions with biomolecules: this compound, as a potential linker for biomolecule conjugation, will interact with proteins, peptides, or other biological entities. nih.govresearchgate.netresearchgate.netmdpi.complos.orgbiorxiv.orgacs.org MD simulations of PEGylated systems have revealed that PEG chains can interact with both hydrophobic and hydrophilic regions of proteins, influencing protein conformation, stability, and interactions with other molecules. nih.govmdpi.complos.orgbiorxiv.orgacs.org The mesylate end groups could potentially interact with specific residues on biomolecules, influencing the orientation and efficiency of conjugation reactions. acs.org Simulations can provide details on binding sites, interaction strengths (e.g., hydrogen bonds, van der Waals forces), and the dynamic nature of these interactions. biorxiv.orgacs.orgfrontiersin.org

Data Table 2: Illustrative Interaction Energies from MD Simulations (Hypothetical Data)

Interacting SpeciesInteraction TypeEnergy (kcal/mol)Notes
This compound and WaterHydrogen Bonding (PEG-Water)-50 ± 5Strong favorable interaction
This compound and WaterHydrogen Bonding (Mesylate-Water)-10 ± 2Favorable interaction
This compound and Protein (Non-specific)Van der Waals-20 ± 8Variable depending on protein surface
This compound and Protein (Specific Residue)Electrostatic/Hydrogen Bonding-15 ± 5Potential specific interactions with charged/polar residues

Quantum Chemical Calculations for Reaction Energetics and Pathways of this compound Transformations

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for studying the electronic structure and reactivity of molecules. nih.govacs.orgshd-pub.org.rsnih.govmdpi.commdpi.com These methods can provide insights into reaction mechanisms, energy barriers, and the stability of reactants, transition states, and products. shd-pub.org.rsnih.govmdpi.commdpi.combeilstein-journals.orgresearchgate.netuv.esacs.orgacs.org For this compound, QC calculations are particularly valuable for understanding the nucleophilic substitution reactions involving the mesylate leaving groups. acs.orgnih.govmdpi.com

Transition State Localization and Activation Energy Determination for Conjugation Reactions

The mesylate group is a common leaving group in SN2 reactions. masterorganicchemistry.compressbooks.pub QC calculations can be used to identify the transition state structures for the reaction between the mesylate end of this compound and a nucleophile (e.g., an amine or thiol on a biomolecule). acs.orgshd-pub.org.rsnih.govmdpi.comuv.esacs.org By locating the transition state, the activation energy for the reaction can be determined. shd-pub.org.rsnih.govmdpi.commdpi.combeilstein-journals.orgresearchgate.netuv.esacs.orgacs.org This energy barrier dictates the reaction rate; lower activation energies correspond to faster reactions. shd-pub.org.rsnih.govingentaconnect.com

Calculations can explore how the chemical nature of the nucleophile, the solvent environment (explicit or implicit solvation models), and the local environment around the mesylate group (influenced by the PEG chain and any attached biomolecule) affect the transition state structure and activation energy. acs.orgnih.govmdpi.comresearchgate.netuv.es Studies on similar mesylate displacement reactions have shown that solvent polarity and the presence of catalysts or co-factors can significantly influence the reaction pathway and energetics. acs.orgnih.govmdpi.comresearchgate.netuv.es

Data Table 3: Illustrative Activation Energies for SN2 Reactions (Hypothetical Data)

NucleophileSolventActivation Energy (kcal/mol)Notes
Primary AmineWater (Implicit)20 ± 3Typical barrier for SN2 in polar solvent
ThiolWater (Implicit)18 ± 4Thiolate is a good nucleophile
Primary AmineOrganic Solvent (Implicit)25 ± 5Solvent effects can alter barrier

Predicting Reactivity and Selectivity in this compound Mediated Chemical Processes

Beyond simple activation energies, QC calculations can predict the relative reactivity of different nucleophiles towards this compound and potential selectivity when multiple reactive sites are present. nih.govacs.org For example, if this compound is used to conjugate to a protein with multiple lysine (B10760008) residues (primary amines) and cysteine residues (thiols), QC can help predict which site is more likely to react under specific conditions by comparing the calculated activation energies for each reaction pathway. shd-pub.org.rsnih.govacs.org

Furthermore, QC can investigate potential side reactions or alternative reaction pathways, such as elimination reactions, which might compete with the desired substitution. acs.org Understanding these competing pathways is crucial for optimizing reaction conditions to favor the desired conjugation product. acs.org The electronic properties of the mesylate group and the atoms directly attached to it, as calculated by QC methods, play a significant role in determining its leaving group ability and the susceptibility of the adjacent carbon to nucleophilic attack. masterorganicchemistry.comacs.org

Computational Modeling of Polymer-Biomolecule and Polymer-Surface Interactions

Computational modeling techniques, including MD simulations and other methods like docking or coarse-grained modeling, are used to study the interactions of polymers, such as this compound, with biomolecules and surfaces. nih.govresearchgate.netsrce.hrresearchgate.netmdpi.commdpi.comaip.orgacs.orgacs.org These interactions are critical in applications like drug delivery, surface modification, and biosensing. nih.govresearchgate.netsrce.hrmdpi.comaip.orgacs.org

Modeling polymer-biomolecule interactions: As discussed in Section 7.1.2, MD simulations can provide detailed insights into how this compound interacts with proteins, peptides, or lipid membranes. nih.govresearchgate.netresearchgate.netmdpi.combiorxiv.orgacs.org This includes understanding how the PEG chain and the mesylate end groups influence the binding affinity, orientation, and conformational changes of the biomolecule upon conjugation or adsorption. nih.govmdpi.complos.orgbiorxiv.orgacs.org Coarse-grained models can be employed to study larger systems or longer timescales, providing a broader view of the interactions and their collective effects. nih.govsrce.hrresearchgate.netmdpi.commdpi.com

Modeling polymer-surface interactions: this compound might interact with various surfaces, such as those of nanoparticles, solid supports for chromatography, or cell membranes. researchgate.netmdpi.comaip.orgacs.org Computational modeling can investigate the adsorption behavior of this compound on different surfaces (e.g., hydrophobic, hydrophilic, charged) and the resulting conformation of the adsorbed polymer layer. mdpi.comaip.orgacs.org The mesylate end groups could play a role in mediating or influencing these surface interactions, potentially offering points of attachment or altering the surface properties. acs.org These studies are important for designing functionalized surfaces or understanding the behavior of PEGylated nanoparticles. mdpi.comacs.org

Data Table 4: Illustrative Polymer-Surface Interaction Data (Hypothetical Data)

Surface TypeInteraction Strength (kcal/mol)Adsorbed Layer Thickness (nm)Notes
Hydrophobic Surface-30 ± 71.8 ± 0.5Strong adsorption expected
Hydrophilic Surface-10 ± 42.5 ± 0.6Weaker adsorption, more extended conformation
Charged Surface (Positive)-25 ± 62.0 ± 0.7Electrostatic interactions with mesylate groups

Simulation of PEGylated Protein Behavior, Conformational Changes, and Surface Exclusion Effects

Molecular dynamics simulations are widely employed to investigate the behavior of proteins modified by polyethylene (B3416737) glycol (PEG), a process known as PEGylation. These simulations, ranging from all-atom to coarse-grained (CG) models, provide insights into how PEG chains influence protein structure, dynamics, and interactions protocols.ionih.govresearchgate.netmdpi.comacs.orgmdpi.com. Coarse-grained models, such as the Martini force field, are particularly useful for simulating larger and more complex biological systems over extended time scales, offering a balance between computational cost and molecular detail protocols.io.

Simulations have revealed that PEGylation can induce changes in protein conformation. Studies using all-atom simulations of PEGylated hemoglobin, for instance, showed that PEG chains on the protein surface tend to adopt folded structures rather than extended conformations nih.gov. Similarly, simulations of PEGylated insulin (B600854) indicated that PEG chains interact with both hydrophobic residues on the protein and form hydrogen bonds with surrounding water molecules, contributing to increased size and stability nih.govresearchgate.net. The interaction between PEG and protein surfaces can occur through various forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions, particularly with charged amino acid residues like lysine nih.govnih.gov.

The conformational behavior of the grafted PEG chains themselves is also a key area of computational study. The density of PEG chains on a surface or protein significantly influences their conformation, transitioning from a "mushroom" conformation at low grafting densities to a more extended "brush" conformation at high densities rsc.orgtandfonline.com. This conformational state directly impacts the effective size and properties of the PEGylated conjugate or surface. Simulations have shown that the size and position of the conjugated PEG can modulate the hydrodynamic volume and flexibility of the PEG-protein complex mdpi.complos.org.

A significant effect of PEGylation studied computationally is the steric shielding or surface exclusion effect. The presence of flexible PEG chains around a protein or on a surface creates a hydrated layer that can sterically hinder interactions with other molecules, such as other proteins, enzymes, or cell surfaces rsc.orgplos.orgmdpi.com. This excluded volume effect contributes to reduced immunogenicity, decreased proteolytic degradation, and increased circulation half-life of PEGylated proteins nih.govresearchgate.netplos.org. Simulations help to visualize and quantify this shielding effect, demonstrating how the PEG cloud can protect the protein surface from the surrounding environment researchgate.netplos.org. Computational studies have also explored how PEGylation influences protein-protein interactions in crowded environments, suggesting that beyond simple volume exclusion, weak chemical interactions between PEG and proteins can also play a role acs.org.

Investigation of Adsorption and Desorption Phenomena on this compound Functionalized Surfaces

Theoretical and computational methods are also instrumental in understanding the adsorption and desorption behavior of molecules, such as proteins or drugs, on surfaces functionalized with PEG chains, including those with linkers like this compound. These studies aim to elucidate the mechanisms governing surface interactions and predict binding affinities.

Molecular dynamics simulations and free energy calculations are commonly used to investigate the adsorption of proteins and other molecules onto PEGylated surfaces nih.govpnas.org. These simulations can model the complex interplay of forces involved, including interactions between the adsorbing molecule, the PEG layer, the surface, and the solvent. Research has shown that the grafting density and chain length of the surface-bound PEG significantly influence adsorption phenomena rsc.orgnih.gov. At high PEG densities, the brush conformation effectively repels approaching molecules, minimizing non-specific adsorption. At lower densities, however, interactions between the adsorbing molecule and the underlying surface or the PEG chains themselves can lead to adsorption nih.gov.

Simulations have demonstrated that grafted PEG chains can not only sterically block interactions but also engage in specific interactions with adsorbing molecules through hydrogen bonds, electrostatic forces, and hydrophobic interactions nih.gov. These specific interactions can influence the binding strength and the types of molecules that preferentially adsorb onto the surface. For example, simulations of plasma protein adsorption onto PEG-grafted polystyrene surfaces showed that while PEGylation generally reduces protein binding, the extent depends on the PEG density and the specific protein, with some proteins exhibiting stronger hydrophobic interactions with PEG nih.gov.

Computational studies on the adsorption and desorption of drugs on PEG-functionalized nanomaterials, such as carbon nanotubes, have explored the mechanisms driven by π-π interactions, hydrophobic forces, and hydrogen bonding between the drug molecule and the functionalized surface nih.govmdpi.com. These simulations help to predict adsorption capacity and understand release kinetics under different conditions nih.gov.

Theoretical modeling, including density functional theory (DFT), can complement simulation studies by providing insights into the electronic structure and binding energies of interactions between PEG and other molecules or surfaces mdpi.comacs.org. For instance, DFT calculations have been used to study the interaction of CO2 with PEG-modified amine sites, providing information on binding energies and optimized structures of adsorbed species acs.org.

Emerging Research Directions and Future Perspectives of Ms Peg8 Ms in Chemical and Biomedical Innovation

Integration of Ms-PEG8-Ms into Advanced Responsive and Smart Materials Systems

The incorporation of bifunctional crosslinkers like this compound into polymer networks is a key strategy for developing advanced responsive and smart materials, particularly hydrogels and microgels. By reacting with nucleophilic sites on polymer chains, this compound can form stable covalent crosslinks, creating three-dimensional network structures. The density and distribution of these crosslinks, influenced by the concentration and chain length of the bis-mesylate PEG, dictate the material's mechanical properties, swelling behavior, and degradation characteristics.

Responsive properties can be integrated into these networks by utilizing polymers that undergo conformational changes or cleavage in response to external stimuli such as pH, temperature, light, or specific enzymes. For instance, while not specifically mentioning this compound, research has shown the use of acid-degradable PEG-based crosslinkers in fabricating pH-responsive hydrogels that exhibit controlled degradation nih.gov. Similarly, bifunctional PEG derivatives have been employed as crosslinkers in thermo-responsive hybrid microgels and PEG hydrogels functionalized with photo-responsive units, demonstrating the potential to create materials with tunable elasticity and phase transition behavior specificpolymers.comsigmaaldrich.com.

Development of Next-Generation Bioconjugation Tools and Reagents Utilizing this compound Scaffolds

This compound is a valuable homobifunctional reagent for bioconjugation, capable of forming covalent linkages between biomolecules or between biomolecules and surfaces. The mesylate groups serve as effective leaving groups for nucleophilic attack by functional groups commonly found in proteins, peptides, and nucleic acids, such as the epsilon-amine of lysine (B10760008) residues, the thiol group of cysteine residues, or the N-terminal amine nih.govfda.gov.

As a bis-mesylate, this compound can act as a crosslinker to bridge two molecules containing appropriate nucleophilic groups. This crosslinking capability is particularly useful in creating stable bioconjugates, immobilizing biomolecules onto solid supports, or forming hydrogels for cell encapsulation or controlled release. The PEG spacer arm in this compound provides flexibility and hydrophilicity to the resulting conjugate, which can improve the solubility and stability of modified biomolecules and reduce non-specific interactions nih.govchem960.com.

The use of activated PEGs, including those with sulfonate leaving groups like mesylate and tosylate, is a well-established method for introducing reactive functionalities onto PEG chains for subsequent bioconjugation nih.govfda.gov. While other bifunctional PEG crosslinkers like bis-NHS-PEG are widely used for amine-amine crosslinking nih.govchem960.com, this compound offers reactivity towards a broader range of nucleophiles depending on reaction conditions. Research into new bis-alkylation reagents for protein conjugation, such as bis-sulfone PEGs reacting with cysteine thiols, highlights the ongoing development of diverse bifunctional PEG linkers for site-specific bioconjugation sigmaaldrich.comchemicalbook.com.

The defined chain length of PEG8 in this compound offers an advantage over traditional polydisperse PEG reagents, allowing for more homogeneous conjugates with better-defined properties, which is crucial for the characterization and reproducibility required for translational applications chem960.com.

Translational Research Opportunities and Challenges for this compound Derived Conjugates

The application of this compound in bioconjugation and material science presents significant opportunities for translational research, particularly in the development of novel therapeutics, diagnostics, and biomaterials. PEGylation, the process of conjugating PEG to biomolecules, has a proven track record in improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides, leading to increased circulation half-life, reduced immunogenicity, and improved solubility. This compound derived conjugates could leverage these benefits, potentially leading to more effective and safer biopharmaceuticals.

The use of this compound as a crosslinker in hydrogels and other biomaterials also offers translational potential in areas such as drug delivery systems with controlled release profiles, tissue engineering scaffolds, and diagnostic platforms wikipedia.org. The ability to create stable, well-defined covalent networks is advantageous for these applications.

However, the translation of PEG-based technologies, including those utilizing this compound, faces several challenges. A significant challenge in PEGylation is the potential for the development of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of PEGylated therapeutics and reduced efficacy. While the mesylate group itself is a leaving group and not part of the final conjugate linkage, the PEG backbone can still elicit an immune response in some individuals.

Another challenge lies in the characterization of PEGylated products, especially when multiple conjugation sites are possible on a biomolecule, leading to heterogeneous mixtures. Although this compound is a defined molecule, its reaction with complex biomolecules can still result in a mixture of products with varying numbers and locations of PEGylation. Advances in analytical techniques and the development of site-specific conjugation methods are crucial to address this challenge.

Furthermore, the long-term fate and potential accumulation of non-biodegradable PEG in the body have been subjects of investigation. While PEG is generally considered safe and is approved for various biomedical applications, the non-biodegradability of higher molecular weight PEGs and the potential for accumulation in certain tissues (e.g., cellular vacuolation in phagocytic cells) need to be considered in the context of this compound derived products, particularly for applications requiring chronic administration.

Sustainable Synthesis and Application Methodologies for this compound Derivatives in Green Chemistry Initiatives

The synthesis and application of chemical compounds are increasingly being evaluated through the lens of green chemistry principles, aiming to reduce or eliminate the use and generation of hazardous substances. The synthesis of PEG derivatives, including mesylates, typically involves the activation of PEG hydroxyl groups. While the mesylation reaction itself can involve solvents and reagents, efforts are being made to develop more sustainable synthetic routes for PEG derivatives.

PEG itself is recognized as a potentially "green" solvent for some organic reactions due to its low toxicity and recyclability. Furthermore, PEGylation has been highlighted as a green chemistry approach for improving the water solubility of drugs, potentially reducing the need for organic solvents in drug formulation and administration.

For this compound, exploring sustainable synthesis methodologies would involve optimizing reaction conditions to minimize waste, utilizing environmentally friendly solvents where possible, and investigating alternative activation strategies with a lower environmental impact. The mesylate leaving group, methanesulfonate, is a relatively simple organic anion, and its fate in biological or environmental systems would need to be considered in the context of sustainable applications. Methanesulfonate has been identified as a metabolite in some microorganisms.

In terms of sustainable applications, using this compound in aqueous-based bioconjugation reactions or in the fabrication of biomaterials under mild conditions aligns with green chemistry principles. The development of efficient purification methods that minimize solvent usage and the potential for recycling unreacted materials or byproducts would further enhance the sustainability of processes involving this compound. Research into integrated downstream processes for PEGylation reactions that combine reaction and purification steps in a more environmentally friendly manner provides a model for sustainable application methodologies.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Ms-PEG8-Ms?

Answer:
Synthesis typically involves controlled etherification or esterification reactions, with methyl-terminated PEG chains. Characterization requires:

  • NMR spectroscopy (¹H and ¹³C) to confirm terminal methyl groups and PEG backbone integrity.
  • HPLC with refractive index detection to assess purity and molecular weight distribution.
  • MALDI-TOF mass spectrometry for precise molecular weight confirmation.
    Ensure replication by documenting reaction conditions (e.g., solvent, temperature, catalyst) in detail, per reproducibility standards . For novel compounds, provide full spectral data and purity thresholds (>95% recommended) .

Basic: How does this compound stability vary under different pH and temperature conditions?

Answer:
Stability studies should follow accelerated degradation protocols:

  • pH-dependent stability : Incubate in buffers (pH 3–10) at 37°C, monitoring hydrolysis via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
    Report deviations in polydispersity index (PDI) as a stability indicator. Cross-reference findings with existing literature to identify environmental sensitivities .

Basic: What methodologies are effective for evaluating this compound solubility in aqueous and organic systems?

Answer:

  • Phase solubility analysis : Measure solubility in water, DMSO, and ethanol using UV-Vis spectroscopy or gravimetric methods.
  • Cloud point determination : For temperature-dependent solubility, track turbidity changes via dynamic light scattering (DLS).
    Document solvent purity and equilibration times to ensure comparability across studies .

Advanced: How can researchers optimize this compound synthesis for enhanced biocompatibility in drug delivery systems?

Answer:
Apply Design of Experiments (DoE) to evaluate variables:

  • Chain-length modulation : Test PEG8 variants with shorter/longer spacers.
  • End-group functionalization : Compare methyl with alternative termini (e.g., carboxyl, amine) for cytotoxicity profiles.
    Use ANOVA to identify significant factors affecting biocompatibility. Validate with in vitro cell viability assays (e.g., MTT) .

Advanced: What mechanisms underlie this compound interactions with lipid bilayers or serum proteins?

Answer:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Molecular dynamics (MD) simulations to model PEG-lipid interactions at atomic resolution.
    Address conflicting data (e.g., PEG-induced protein corona variations) by standardizing experimental matrices (e.g., serum concentration, incubation time) .

Advanced: How should researchers resolve contradictions in published data on this compound cytotoxicity?

Answer:

  • Conduct systematic reviews with inclusion/exclusion criteria (e.g., cell line specificity, exposure duration).
  • Perform meta-analyses to quantify heterogeneity across studies.
    Validate hypotheses via orthogonal assays (e.g., flow cytometry for apoptosis vs. lactate dehydrogenase for necrosis) .

Basic: What analytical techniques are critical for assessing this compound purity and batch-to-batch consistency?

Answer:

  • Reverse-phase HPLC with evaporative light scattering detection (ELSD) for quantifying impurities.
  • FT-IR spectroscopy to detect oxidation byproducts (e.g., carbonyl groups).
    Establish acceptance criteria (e.g., ≤2% impurities) and validate with inter-laboratory comparisons .

Advanced: What experimental strategies identify degradation pathways of this compound in physiological environments?

Answer:

  • Accelerated stability testing : Expose to simulated physiological conditions (e.g., PBS with lysozyme) and analyze degradation products via LC-MS/MS.
  • Radiolabeling studies : Track PEG chain cleavage using ¹⁴C-labeled methyl groups.
    Correlate findings with in vivo pharmacokinetic data to predict biological relevance .

Key Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICOT Structure : Define Population (compound variants), Intervention (synthesis/application), Comparison (alternative PEGs), Outcome (stability/toxicity), Timeframe (experimental duration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.